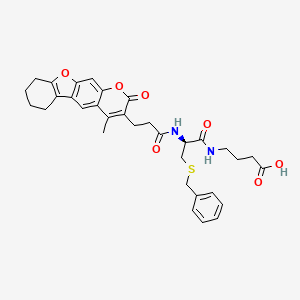![molecular formula C17H33NO3 B15174072 3-Cyclopentyl-N-[(2S)-1,3-dihydroxynonan-2-yl]propanamide CAS No. 920277-65-2](/img/structure/B15174072.png)
3-Cyclopentyl-N-[(2S)-1,3-dihydroxynonan-2-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopentyl-N-[(2S)-1,3-dihydroxynonan-2-yl]propanamide is a synthetic organic compound that has garnered attention due to its unique structure and versatile applications across various scientific fields. This compound features a cyclopentyl group, a nonan-2-yl chain with hydroxyl groups at the first and third positions, and a propanamide group, making it an interesting subject of study in both academic and industrial research settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopentyl-N-[(2S)-1,3-dihydroxynonan-2-yl]propanamide can involve multiple steps, starting with the preparation of the cyclopentyl group and the nonan-2-yl chain. One common method includes:
Formation of the Cyclopentyl Group: : Starting from cyclopentane, the cyclopentyl group can be introduced through hydrogenation or by using cyclopentanone in the presence of reducing agents such as sodium borohydride.
Preparation of the Nonan-2-yl Chain: : The synthesis of the nonan-2-yl chain typically involves the addition of hydroxyl groups to a nonane backbone. This step might require regioselective hydroxylation using reagents like osmium tetroxide.
Amide Formation: : The final step involves the coupling of the cyclopentyl and nonan-2-yl moieties via an amide bond, using reagents like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
On an industrial scale, the production of this compound requires optimization for yield and cost-effectiveness. This process often employs:
Batch Reactors: : For controlled addition of reagents and maintaining reaction conditions.
Continuous Flow Systems: : For higher efficiency and consistency in product quality.
Advanced Catalysts: : To enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopentyl-N-[(2S)-1,3-dihydroxynonan-2-yl]propanamide undergoes various types of chemical reactions, including:
Oxidation: : The hydroxyl groups can be oxidized to ketones or carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: : Reduction of the amide group to an amine using lithium aluminium hydride.
Substitution: : Halogenation of the cyclopentyl group using halogenating agents like bromine.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, sodium dichromate, or oxygen under catalytic conditions.
Reduction: : Lithium aluminium hydride or sodium borohydride.
Substitution: : Bromine, chlorine, or fluorine under controlled conditions.
Major Products Formed
Oxidation: : Corresponding ketones or carboxylic acids.
Reduction: : Amines.
Substitution: : Halogenated derivatives of the compound.
Scientific Research Applications
3-Cyclopentyl-N-[(2S)-1,3-dihydroxynonan-2-yl]propanamide has several scientific research applications, including:
Chemistry: : As an intermediate in organic synthesis, it can be used to develop more complex molecules.
Biology: : In biochemical studies, it can act as a ligand in enzyme inhibition assays.
Medicine: : Investigated for its potential therapeutic properties, particularly in anti-inflammatory and anticancer research.
Industry: : Utilized in the development of specialty chemicals and materials due to its unique structural properties.
Mechanism of Action
The mechanism by which 3-Cyclopentyl-N-[(2S)-1,3-dihydroxynonan-2-yl]propanamide exerts its effects involves interaction with molecular targets, such as specific enzymes or receptors. For instance:
Enzyme Inhibition: : It may inhibit certain enzymes by binding to their active sites, thus blocking substrate access.
Signal Pathway Modulation: : It can modulate signal transduction pathways by affecting receptor-ligand interactions.
Comparison with Similar Compounds
Compared to other similar compounds, 3-Cyclopentyl-N-[(2S)-1,3-dihydroxynonan-2-yl]propanamide is unique due to its specific structural configuration, which imparts distinct reactivity and biological activity.
List of Similar Compounds
N-[(2S)-1,3-dihydroxynonan-2-yl]propanamide: : Without the cyclopentyl group.
3-Cyclopentylpropanamide: : Lacking the hydroxylated nonan-2-yl chain.
N-[(2S)-1,3-dihydroxyhexan-2-yl]propanamide: : With a shorter alkyl chain.
Properties
CAS No. |
920277-65-2 |
|---|---|
Molecular Formula |
C17H33NO3 |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
3-cyclopentyl-N-[(2S)-1,3-dihydroxynonan-2-yl]propanamide |
InChI |
InChI=1S/C17H33NO3/c1-2-3-4-5-10-16(20)15(13-19)18-17(21)12-11-14-8-6-7-9-14/h14-16,19-20H,2-13H2,1H3,(H,18,21)/t15-,16?/m0/s1 |
InChI Key |
ZSGAEXCRJZKLKZ-VYRBHSGPSA-N |
Isomeric SMILES |
CCCCCCC([C@H](CO)NC(=O)CCC1CCCC1)O |
Canonical SMILES |
CCCCCCC(C(CO)NC(=O)CCC1CCCC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Chloro-4-[4-(hydroxymethyl)phenyl]-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B15173993.png)
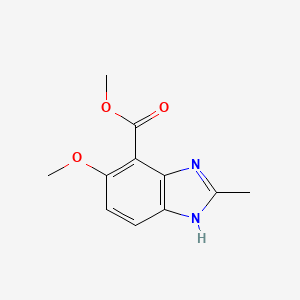
![[3-(1H-tetrazol-1-yl)phenyl]boronic acid](/img/structure/B15174018.png)

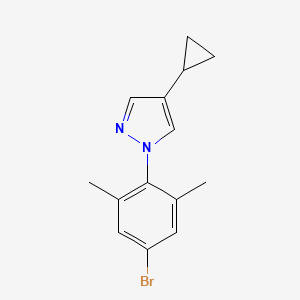
![(E)-1-[4-(Hexyloxy)phenyl]-2-(4-propoxyphenyl)diazene](/img/structure/B15174037.png)
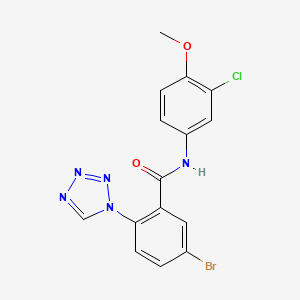
![(10S,11R,15S,16R)-13-naphthalen-1-yl-N-(4-nitrophenyl)-12,14-dioxo-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-16-carboxamide](/img/structure/B15174053.png)
![Propanoic acid, 2-[[(8E)-5,6,7,10-tetrahydro-8-Methyl-10-oxodibenz[b,j]oxacycloundecin-3-yl]oxy]-, Methyl ester, (2S)-](/img/structure/B15174054.png)
![1-Naphthaleneethanol, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-Methyl-](/img/structure/B15174059.png)
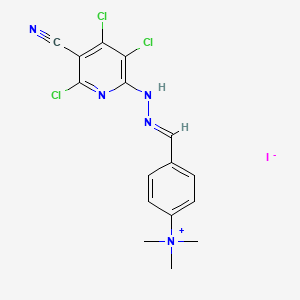

![[1-(Ethylamino)cyclobutyl]methanol](/img/structure/B15174087.png)
